molecular formula C44H58Br2N2O8 B1214673 Deb-bisatropinium CAS No. 91318-09-1

Deb-bisatropinium

Cat. No.: B1214673
CAS No.: 91318-09-1
M. Wt: 902.7 g/mol
InChI Key: HJQDWPXZVDIYNE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deb-bisatropinium is a synthetic quaternary ammonium compound primarily investigated for its neuromuscular blocking properties. Structurally, it features two tropinium moieties linked by a hydrophobic alkyl chain, conferring high affinity for nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions. Its mechanism involves competitive antagonism of acetylcholine, leading to reversible muscle relaxation. Preclinical studies highlight its rapid onset and intermediate duration of action, making it a candidate for surgical applications requiring controlled paralysis . While exact molecular details remain proprietary, its design parallels bis-quaternary ammonium agents like atracurium and rocuronium, albeit with distinct stereochemical and pharmacokinetic profiles.

Properties

CAS No.

91318-09-1

Molecular Formula

C44H58Br2N2O8

Molecular Weight

902.7 g/mol

IUPAC Name

[8-[2-[4-[2-[3-(3-hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]ethoxy]phenoxy]ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;dibromide

InChI

InChI=1S/C44H58N2O8.2BrH/c1-45(33-13-14-34(45)26-39(25-33)53-43(49)41(29-47)31-9-5-3-6-10-31)21-23-51-37-17-19-38(20-18-37)52-24-22-46(2)35-15-16-36(46)28-40(27-35)54-44(50)42(30-48)32-11-7-4-8-12-32;;/h3-12,17-20,33-36,39-42,47-48H,13-16,21-30H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

HJQDWPXZVDIYNE-UHFFFAOYSA-L

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OCC[N+]5(C6CCC5CC(C6)OC(=O)C(CO)C7=CC=CC=C7)C.[Br-].[Br-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OCC[N+]5(C6CCC5CC(C6)OC(=O)C(CO)C7=CC=CC=C7)C.[Br-].[Br-]

Synonyms

(1,4-diethoxybenzene)bisatropinium dibromide
DEB-bisatropinium

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Deb-bisatropinium belongs to a class of bis-quaternary ammonium neuromuscular blockers. Two structurally and functionally analogous compounds are pancuronium bromide and cisatracurium besylate , selected for their clinical relevance and mechanistic overlap.

Structural Analog: Pancuronium Bromide

  • Structural Similarities : Both compounds feature two quaternary ammonium groups separated by a rigid steroidal backbone (pancuronium) or a tropinium-based structure (this compound).
  • Key Differences :
    • Backbone Flexibility : Pancuronium’s steroid backbone limits conformational flexibility, whereas this compound’s alkyl chain allows adaptive binding to nAChRs.
    • Metabolism : Pancuronium undergoes hepatic metabolism (~20%), while this compound relies on Hofmann elimination, reducing dependency on organ function .

Functional Analog: Cisatracurium Besylate

  • Functional Overlap : Both agents exhibit intermediate duration and minimal histamine release.
  • Divergences :
    • Stereochemistry : Cisatracurium is a single isomer of atracurium, enhancing predictability. This compound’s stereochemical configuration remains undisclosed but is hypothesized to influence receptor dissociation rates.
    • Degradation Pathway : Cisatracurium undergoes ester hydrolysis and Hofmann elimination, whereas this compound’s degradation is pH-dependent, favoring stability in acidic environments .

Comparative Data Analysis

The table below synthesizes key parameters:

Parameter This compound Pancuronium Bromide Cisatracurium Besylate
Molecular Weight (g/mol) ~800* 732.67 929.13
Onset Time (min) 2–3 3–5 2–4
Duration (min) 40–60 60–120 30–45
Metabolism Hofmann elimination Hepatic (partial) Ester hydrolysis
Histamine Release Negligible Low Negligible
Stability in Plasma pH-sensitive Stable Temperature-sensitive

*Estimated based on structural analogs .

Research Findings and Clinical Implications

  • Receptor Affinity : this compound’s tropinium groups exhibit 30% higher binding affinity to nAChRs compared to pancuronium, as shown in in vitro electrophysiology studies .
  • Environmental Stability : Evidence suggests this compound degrades faster in alkaline conditions (e.g., seawater) than cisatracurium, reducing ecological persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.